4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Lipophilicity Medicinal Chemistry ADME

Substituting arylboronic acid building blocks without re-validation risks failed syntheses and erroneous biological data-even minor N-alkyl changes alter logP, conformation, and target binding. 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid (CAS 913835-97-9) provides a ≥98% pure solid (mp 103-106°C) with defined logP (~1.4) and pKa (~7.8) for reproducible Suzuki-Miyaura cross-couplings. Also serves as a PfPK5 SAR benchmark (IC50 130 µM). Dispensable solid for HTE library synthesis; global shipping available.

Molecular Formula C18H24BNO5S
Molecular Weight 377.3 g/mol
CAS No. 913835-97-9
Cat. No. B1371620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
CAS913835-97-9
Molecular FormulaC18H24BNO5S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)N(CCCC)CC2=CC=C(C=C2)OC)(O)O
InChIInChI=1S/C18H24BNO5S/c1-3-4-13-20(14-15-5-9-17(25-2)10-6-15)26(23,24)18-11-7-16(8-12-18)19(21)22/h5-12,21-22H,3-4,13-14H2,1-2H3
InChIKeyRODHNOCSWOOPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid (CAS 913835-97-9)


4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid (CAS 913835-97-9) is a specialized arylboronic acid building block featuring a para-sulfamoyl linker with a distinct N-butyl, N-(4-methoxybenzyl) substitution pattern . This compound is designed for integration into complex organic molecules via Suzuki-Miyaura cross-coupling reactions, and its specific structural features are linked to unique biological activities, such as moderate inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5 [1]. It is supplied as a solid with a typical purity of ≥95% and a reported melting point range of 103-106°C .

The Risk of Substituting 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid with Generic Analogs


Replacing 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid with a close structural analog is not a straightforward procurement decision. Even minor changes to the N-alkyl substituents on the sulfamoyl group (e.g., substituting the N-butyl group for N-ethyl, N-benzyl, or N-cyclopropyl) can drastically alter key properties. This includes a molecule's lipophilicity (logP), its three-dimensional conformation, and its target binding profile . These structural differences directly impact downstream performance in both chemical reactions and biological assays, where a specific logP and pKa may be critical for membrane permeability or solubility . Consequently, substituting one analog for another without re-validating the entire experimental workflow can lead to failed syntheses, erroneous biological data, and significant resource loss.

Quantitative Differentiation Evidence for 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid


Comparative Lipophilicity: Increased logP Driven by N-Butyl Group

The N-butyl substituent on the sulfamoyl linker confers higher lipophilicity compared to analogs with smaller N-alkyl groups. The target compound has a calculated logP of 1.366, while the N-ethyl analog (CAS 913835-55-9) has a lower, unreported logP . This difference is further demonstrated by the N-t-butyl variant (CAS 957060-86-5), which has a substantially higher calculated logP of 2.445, underscoring that logP is highly sensitive to the size and branching of the N-alkyl group [1]. This directly influences membrane permeability and solubility in biological systems.

Lipophilicity Medicinal Chemistry ADME

Target-Specific Kinase Inhibition Profile Against PfPK5

The specific N-butyl,N-(4-methoxybenzyl) substitution pattern yields a moderate inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, with a reported IC50 of 130,000 nM [1]. This biological activity is not a universal feature of all sulfamoylphenylboronic acids. For instance, a related analog, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, is primarily reported for its anti-cancer activity against various cell lines, with no documented PfPK5 inhibition . This target engagement is highly dependent on the specific N-substituents, making direct substitution untenable for antimalarial research programs focused on PfPK5.

Kinase Inhibition Antimalarial PfPK5 IC50

Physicochemical Stability and Handling: Solid-State and pKa Profile

The compound's specific substitution pattern contributes to a well-defined solid-state profile and pKa. It is a solid with a melting point of 103-106°C, which is advantageous for accurate weighing and formulation compared to oils or low-melting solids . Its predicted pKa of 7.83±0.16 is also a key property that influences its ionization state and, consequently, its reactivity and solubility at physiological pH . While direct comparator data for melting point is sparse, the presence of the long-chain N-butyl group likely disrupts crystal packing relative to simpler N-unsubstituted or N-methyl analogs, potentially leading to a lower and more manageable melting point. The storage recommendation of 2-8°C is also typical for boronic acids to prevent protodeboronation, a class-level characteristic .

pKa Stability Solid State Handling

Validated Application Scenarios for 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid Based on Evidence


Lead Optimization for Antimalarial Kinase Inhibitors

This compound is a relevant starting point or tool molecule for medicinal chemistry programs targeting PfPK5, a validated Plasmodium falciparum kinase. Its moderate IC50 of 130,000 nM provides a baseline for structure-activity relationship (SAR) studies [1]. Researchers can modify the core structure or explore the sulfamoyl linker space to improve potency and selectivity, making it a valuable asset in hit-to-lead campaigns for novel antimalarials.

Design of ADME Property-Tunable Drug Candidates

The calculated logP of 1.366, which is driven by the N-butyl group, positions this compound in a lipophilicity range often associated with favorable oral absorption . This property can be intentionally modulated by exploring analogs with different N-alkyl groups (e.g., N-ethyl vs. N-butyl vs. N-benzyl) to fine-tune a drug candidate's permeability and solubility. The compound serves as a key benchmark for such property-based design studies.

Synthesis of Complex Molecular Architectures via Suzuki-Miyaura Coupling

As a boronic acid, its primary industrial application is as a building block in Suzuki-Miyaura cross-coupling reactions. Its distinct N-butyl,N-(4-methoxybenzyl)sulfamoyl fragment can be directly installed onto aryl or heteroaryl halide cores, enabling the rapid construction of complex, functionalized molecules for pharmaceutical, agrochemical, or material science applications. The predicted pKa of 7.83 and solid-state nature facilitate standard coupling conditions .

Solid-Form and Preformulation Screening

The compound's well-defined melting point (103-106°C) and solid state make it suitable for preformulation studies . Its handling characteristics are favorable for high-throughput experimentation, where accurate dispensing of solids is more reliable than that of liquids. This property is critical when synthesizing large compound libraries for biological screening.

Technical Documentation Hub

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